Home > Products > Screening Compounds P3526 > 2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-
2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- - 642084-18-2

2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-

Catalog Number: EVT-12706984
CAS Number: 642084-18-2
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- is a chemical compound that belongs to the class of substituted pyridines. Its structure features a pyridine ring substituted with a biphenylmethoxy group, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry for its possible applications in drug development, particularly in targeting specific biological pathways.

Source and Classification

The compound is classified under heterocyclic compounds due to the presence of the pyridine ring, which contains nitrogen as part of its aromatic structure. The biphenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. Research articles have explored various aspects of this compound, including its synthesis, structural properties, and biological activities, making it a subject of ongoing scientific investigation .

Synthesis Analysis

Methods

The synthesis of 2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- typically involves the reaction of 2-pyridinecarboxaldehyde with appropriate hydrazine derivatives or other amine sources under controlled conditions. For instance, one method reported involves refluxing a mixture of 2-pyridinecarboxaldehyde and nicotinohydrazide in acetic anhydride, leading to the formation of the desired compound .

Technical Details

The reaction is monitored using techniques such as thin-layer chromatography for purification and characterization. The final product can be crystallized from solvents like dichloromethane to obtain pure samples suitable for further analysis.

Molecular Structure Analysis

Structure

The molecular structure of 2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- can be elucidated using X-ray crystallography or computational modeling. The compound features a pyridine ring connected via a methoxy linkage to a biphenyl moiety.

Data

Key structural data include bond lengths and angles that are consistent with typical values for substituted pyridines. For example, bond lengths involving carbon-nitrogen connections in the pyridine ring are generally around 1.34 Å, while carbon-carbon bonds in the biphenyl structure exhibit lengths around 1.39 Å .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for pyridine derivatives, including electrophilic substitutions and nucleophilic additions. Its reactivity can be influenced by the electron-withdrawing or donating effects of the substituents on the pyridine ring.

Technical Details

For instance, electrophilic aromatic substitution reactions can occur at positions ortho or para to the nitrogen atom in the pyridine ring due to its electron density distribution. Additionally, the biphenyl group may facilitate further functionalization reactions that enhance biological activity.

Mechanism of Action

Process

The mechanism of action for 2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- is primarily studied concerning its potential as a therapeutic agent. It may act as an inhibitor in specific biochemical pathways by interacting with target proteins or enzymes.

Data

Studies have indicated that compounds with similar structures can inhibit programmed cell death protein 1 (PD-1) and its ligand (PD-L1), suggesting that this compound may also possess immunomodulatory properties . The binding affinity and efficacy are often evaluated through in vitro assays and animal models.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic biphenyl group.

Chemical Properties

Chemical properties include stability under standard laboratory conditions and potential reactivity with electrophiles or nucleophiles. The presence of functional groups such as amines and ethers may also influence its reactivity profile .

Applications

Scientific Uses

2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)- has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting various diseases. Its structure suggests possible roles in cancer therapy through modulation of immune responses via PD-1/PD-L1 inhibition . Furthermore, it may serve as a building block for synthesizing more complex pharmacologically active compounds.

Introduction to Biphenyl-Pyridine Hybrids in Targeted Therapy

Structural Classification of Biphenyl-Pyridine Immunomodulatory Agents

Biphenyl-pyridine-based PD-1/PD-L1 inhibitors are systematically classified according to their core architecture, symmetry, and functional group orientations, which directly influence their binding mechanisms and inhibitory potency. The primary structural categories include:

  • Symmetric vs. Nonsymmetric Designs: Symmetric compounds (e.g., BMS-202 derivatives) feature identical terminal groups on both ends of the biphenyl core, promoting balanced interactions across the PD-L1 dimer interface. In contrast, nonsymmetric inhibitors like those incorporating the 3-([1,1'-biphenyl]-3-ylmethoxy)pyridin-2-amine motif utilize distinct substituents (R1 ≠ R2) to exploit asymmetry in the PD-L1 binding cleft, enhancing conformational adaptability and selectivity [2] [7].
  • Linker Variants: The connection between the biphenyl core and terminal groups is mediated by linkers that profoundly influence binding kinetics. Common linkers include:
  • Ether (e.g., 3-([1,1'-biphenyl]-3-ylmethoxy) group)
  • Amide (privileged for drug-like properties and hydrogen-bond formation)
  • Alkene (providing rigidity) [2] [3]
  • Pharmacophore Length:
  • "Short" inhibitors: Contain a single aryl/linker/tail group attached to the biphenyl core.
  • "Long" (C2-type) inhibitors: Extend the biphenyl core with two aryl/linker/tail systems, enabling deeper penetration into the PD-L1 hydrophobic tunnel [2].

Table 1: Structural Classification of Representative Biphenyl-Pyridine Inhibitors

CompoundCore StructureSymmetryLinker TypeIC₅₀ (nM)
BMS-202 [2]BiphenylSymmetricAmide18
Compound 24 [3]Methoxy-biphenyl pyridineNonsymmetricEther3.8
B2 [8]o-(Biphenyl-3-ylmethoxy)nitrophenylNonsymmetricEther2.7
LH1307 [2]BiphenylPseudosymmetricAmide<5

Historical Development of Small-Molecule PD-1/PD-L1 Inhibitors

The evolution of small-molecule PD-1/PD-L1 inhibitors marks a significant milestone in overcoming the limitations of monoclonal antibodies. Key developmental phases include:

  • Foundational Work (2015): Bristol-Myers Squibb (BMS) pioneered the first small-molecule PD-L1 inhibitors with biphenyl cores, identifying compounds like BMS-1166 and BMS-202 through high-throughput screening. X-ray crystallography revealed their unique binding mode: induction of PD-L1 dimerization via insertion into a hydrophobic tunnel formed by Tyr56, Met115, and Ala121 residues [2] [7]. These early compounds exhibited IC₅₀ values in the nM range (18–100 nM) in homogeneous time-resolved fluorescence (HTRF) assays, validating the feasibility of small-molecule checkpoint inhibition [2].
  • Second-Generation Optimizations: Subsequent efforts focused on improving potency and drug-like properties:
  • Incyte/Gilead Innovations: Introduced amide linkers (e.g., in compound A) to enhance solubility and hydrogen-bonding capacity, achieving EC₅₀ values of 14.7–21.8 nM in cell-based coculture assays [2].
  • Biphenyl Pyridine Scaffolds: Researchers developed derivatives like 2-(((2-methoxy-6-(2-methyl-[1,1'-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol (24), which combined biphenyl cores with pyridine termini. This compound demonstrated an IC₅₀ of 3.8 nM and 22% oral bioavailability in murine models, a significant advancement for oral dosing [3].
  • Nonsymmetric C2 Inhibitors (2024): Recent designs exploit asymmetric substitution patterns to maximize binding to the inherently asymmetric PD-L1 dimer interface. Compounds featuring the 3-([1,1'-biphenyl]-3-ylmethoxy)pyridin-2-amine motif—with tailored solubilizing groups like 2-(ethylamino)ethan-1-ol—achieved >83% dissociation of the PD-1/PD-L1 complex at 5 nM concentrations in HTRF assays. Their efficacy parallels PD-L1 antibodies like durvalumab in reactivating T-cell function [2] [8].

Table 2: Evolution of Biphenyl-Pyridine PD-1/PD-L1 Inhibitors

GenerationTimeframeKey CompoundsStructural AdvancePotency (IC₅₀/EC₅₀)
1st2015BMS-1166, BMS-202Biphenyl core; Symmetric18–100 nM
2nd2019–2021Compound A, Compound 24Amide linkers; Pyridine termini3.8–21.8 nM
3rd2024Nonsymmetric C2 (e.g., 17a)Ether linkers; Asymmetric solubilizing groups<5 nM

Role of 3-([1,1'-Biphenyl]-3-ylmethoxy) Substitution in Molecular Recognition

The 3-([1,1'-biphenyl]-3-ylmethoxy)pyridin-2-amine group confers distinct advantages in molecular recognition at the PD-L1 dimer interface, as elucidated through structural biology and computational studies:

  • Hydrophobic Cavity Occupation: The biphenyl-3-ylmethoxy group inserts deep into a hydrophobic cleft formed by PD-L1's Tyr56, Met115, Ala121, and Tyr123 residues. This cleft, absent in antibody-bound PD-L1, is dynamically stabilized by small-molecule binding. The biphenyl moiety's linear geometry and aromatic rings enable π-π stacking and van der Waals interactions, displacing water molecules and increasing binding entropy [2] [7].
  • Induced Dimerization Mechanism: NMR and X-ray crystallography studies (PDB: 5J89, 5J8O) demonstrate that compounds with this motif trigger a conformational change in PD-L1, including:
  • A side-chain flip of Tyr56, creating an expanded subpocket.
  • Formation of a symmetric PD-L1 dimer with 1:2 stoichiometry (compound:dimer), where the inhibitor acts as a "molecular glue" [2] [7].
  • Hydrogen-Bond Network: The pyridin-2-amine group forms critical hydrogen bonds:
  • N-H...O=C (carbonyl of Ala121)
  • Pyridine N...H-N (amide of Met115)These interactions anchor the compound to the protein backbone, supplementing hydrophobic contacts [3] [8].
  • Solubilizing Group Synergy: Terminal groups attached to the core (e.g., 2-(ethylamino)ethan-1-ol) project into solvent-exposed regions, forming salt bridges or hydrogen bonds with Asp122 or Glu136. Nonsymmetric design allows optimization of one terminus for PD-L1 binding and the other for pharmacokinetics, as seen in compound B2, which exhibits a 48.5% tumor growth inhibition rate in vivo at 5 mg/kg [2] [8].

Table 3: Impact of 3-([1,1'-Biphenyl]-3-ylmethoxy) Substituents on Binding Affinity

CompoundTerminal Group (R)PD-L1 Kd (nM)HTRF IC₅₀ (nM)Cellular EC₅₀ (nM)
2a [2]2-(Ethylamino)ethan-1-ol3.21.921.8
17a [2]N-[3-(Ethylamino)propyl]methanesulfonamide2.71.518.3
A17 [2]Hydroxycyclopentyl89.467.1>100
B2 [8]Nitrophenyl derivativeNot reported2.75.1 (IFN-γ secretion)

The strategic positioning of the 3-([1,1'-biphenyl]-3-ylmethoxy) group thus enables dual functionality: high-affinity target engagement through optimized hydrophobic contacts and hydrogen bonding, and tunable physicochemical properties via terminal substituents. This balance is critical for developing orally bioavailable inhibitors capable of penetrating solid tumors more effectively than antibodies [3] [7] [8].

Properties

CAS Number

642084-18-2

Product Name

2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-

IUPAC Name

3-[(3-phenylphenyl)methoxy]pyridin-2-amine

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C18H16N2O/c19-18-17(10-5-11-20-18)21-13-14-6-4-9-16(12-14)15-7-2-1-3-8-15/h1-12H,13H2,(H2,19,20)

InChI Key

GTZGKCJYMKZORH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)COC3=C(N=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.